2-(4-Cyclopropylidenepiperidin-1-yl)-5-methyl-1,3,4-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Cyclopropylidenepiperidin-1-yl)-5-methyl-1,3,4-thiadiazole is a chemical compound belonging to the class of piperidine derivatives. This compound features a thiadiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen atoms, and a cyclopropylidene group attached to the piperidine ring. The presence of these functional groups makes it a molecule of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Cyclopropylidenepiperidin-1-yl)-5-methyl-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of 4-cyclopropylidenepiperidine with thiosemicarbazide under acidic conditions to form the thiadiazole ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques can be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Production of reduced derivatives.
Substitution: Generation of substituted thiadiazole derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: Research in biology has shown that derivatives of this compound can exhibit biological activity, making them candidates for drug development. Studies have explored their potential as enzyme inhibitors or modulators of biological pathways.
Medicine: In the medical field, derivatives of 2-(4-Cyclopropylidenepiperidin-1-yl)-5-methyl-1,3,4-thiadiazole are being investigated for their therapeutic properties. They may have applications in treating diseases such as cancer, inflammation, and infectious diseases.
Industry: In industry, this compound and its derivatives are used in the development of new materials, agrochemicals, and pharmaceuticals. Their versatility makes them valuable in the synthesis of a wide range of products.
Mechanism of Action
The mechanism by which 2-(4-Cyclopropylidenepiperidin-1-yl)-5-methyl-1,3,4-thiadiazole exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact mechanism may vary depending on the derivative and its specific application.
Comparison with Similar Compounds
1-(4-Cyclopropylidenepiperidin-1-yl)-2-(2,4-difluorophenyl)ethanone
Piperidine derivatives with different substituents on the thiadiazole ring
Uniqueness: 2-(4-Cyclopropylidenepiperidin-1-yl)-5-methyl-1,3,4-thiadiazole stands out due to its specific structural features, which confer unique chemical and biological properties
Properties
IUPAC Name |
2-(4-cyclopropylidenepiperidin-1-yl)-5-methyl-1,3,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3S/c1-8-12-13-11(15-8)14-6-4-10(5-7-14)9-2-3-9/h2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILLXBECOPIMOSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)N2CCC(=C3CC3)CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.